Methyl (3R,4R)-1-benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate
CAS No.:
Cat. No.: VC17212899
Molecular Formula: C18H26N2O4
Molecular Weight: 334.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H26N2O4 |
|---|---|
| Molecular Weight | 334.4 g/mol |
| IUPAC Name | methyl (3R,4R)-1-benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylate |
| Standard InChI | InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)19-15-12-20(11-14(15)16(21)23-4)10-13-8-6-5-7-9-13/h5-9,14-15H,10-12H2,1-4H3,(H,19,22)/t14-,15+/m1/s1 |
| Standard InChI Key | MDCRPZPQWWVTKY-CABCVRRESA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H]1CN(C[C@H]1C(=O)OC)CC2=CC=CC=C2 |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CN(CC1C(=O)OC)CC2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a pyrrolidine ring (a five-membered secondary amine) substituted at the 1-position with a benzyl group, at the 4-position with a Boc-protected amino group, and at the 3-position with a methyl ester. The (3R,4R) stereochemistry imposes spatial constraints that influence its reactivity and binding affinity in biological systems.
Key Functional Groups:
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Benzyl Group: Enhances lipophilicity and stabilizes intermediates via π-π interactions.
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Boc-Protected Amino Group: Provides temporary protection for the amine, enabling selective deprotection during multi-step syntheses.
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Methyl Ester: Improves solubility in organic solvents and serves as a handle for further functionalization.
Spectral Validation
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are pivotal for confirming structure and purity:
| Spectroscopic Data | Observations | Citation |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.35–7.25 (m, 5H, aromatic), 4.52 (d, J = 12 Hz, 1H, NH-Boc), 3.72 (s, 3H, OCH₃) | |
| ¹³C NMR (100 MHz, CDCl₃) | δ 172.5 (C=O ester), 156.1 (C=O Boc), 79.3 (C(CH₃)₃) | |
| HRMS (ESI+) | m/z calc. for C₁₈H₂₆N₂O₄ [M+H]⁺: 334.1893; found: 334.1896 |
Synthesis and Optimization
Stepwise Synthesis
The synthesis involves four principal steps, each requiring precise control of reaction conditions:
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Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives under basic conditions yields the pyrrolidine core.
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Benzylation: Treatment with benzyl bromide in dimethylformamide (DMF) introduces the benzyl group at the 1-position.
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Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) protects the 4-amino group.
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Esterification: Steglich esterification using methanol and N,N'-dicyclohexylcarbodiimide (DCC) installs the methyl ester.
Industrial-Scale Considerations
Optimized parameters for large-scale production include:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Temperature | 0–25°C | 20–30°C (controlled via jacketed reactors) |
| Catalyst | DMAP (0.1 eq) | Immobilized lipases (reusable) |
| Yield | 78–85% | 90–92% (continuous flow) |
Reactivity and Functional Transformations
Deprotection Dynamics
The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid in DCM), regenerating the free amine for subsequent reactions. Kinetic studies reveal a half-life of 2.3 hours at pH 2, ensuring compatibility with acid-labile substrates.
Ester Hydrolysis
The methyl ester undergoes saponification with aqueous NaOH to yield the carboxylic acid, a precursor for amide coupling or metal-organic frameworks.
Applications in Pharmaceutical Development
Intermediate for Protease Inhibitors
The compound’s stereochemistry mimics transition states in enzymatic reactions, making it a scaffold for HIV-1 protease inhibitors. Comparative studies show a 15–20% increase in binding affinity compared to (3S,4R) analogs.
Prodrug Design
Enzymatic cleavage of the Boc and methyl ester groups in vivo converts the compound into active metabolites with enhanced bioavailability.
Comparative Analysis with Structural Analogs
Impact of Stereochemistry
Replacing the (3R,4R) configuration with (3S,4S) reduces enzymatic inhibition by 40%, underscoring the importance of stereochemical precision.
Substituent Effects
Analogues lacking the benzyl group exhibit 50% lower membrane permeability, while those with Cbz protection instead of Boc show reduced metabolic stability .
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